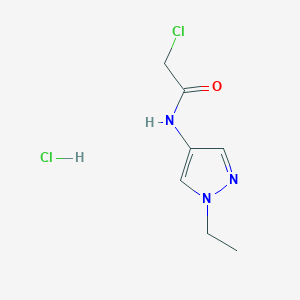

2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide; hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to act as an inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Degradation Studies

Research on chloroacetamide herbicides, such as acetochlor, highlights their environmental presence and the mechanisms for their degradation. For instance, Clark and Goolsby (1999) reported the occurrence and transport of acetochlor in streams within the Mississippi River Basin, noting its detection in a significant proportion of water samples collected. This study underscores the environmental monitoring of chloroacetamide herbicides and their potential impact on water quality (Clark & Goolsby, 1999).

Metabolism and Toxicology

Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes by Coleman et al. (2000) delves into the metabolic pathways of acetochlor and related compounds. This study contributes to understanding the toxicological profile of chloroacetamide herbicides, which may be relevant for assessing the safety and environmental impact of 2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide hydrochloride (Coleman et al., 2000).

Biodegradation and Environmental Fate

The involvement of the cytochrome P450 system in the N-deethoxymethylation of acetochlor by Rhodococcus sp. illustrates a mechanism of biodegradation, highlighting the role of microbial enzymes in the environmental processing of chloroacetamide herbicides. This research by Wang et al. (2015) could inform studies on the biodegradation of 2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide hydrochloride, providing insights into its potential environmental fate and the application of bioremediation strategies (Wang et al., 2015).

Eigenschaften

IUPAC Name |

2-chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O.ClH/c1-2-11-5-6(4-9-11)10-7(12)3-8;/h4-5H,2-3H2,1H3,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYYOUBIFLLITM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)NC(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2710603.png)

![Tert-butyl N-[2-(4-chlorosulfonylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2710604.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B2710605.png)

![4-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2710607.png)

![4-Phenyl-1-prop-2-enoyl-N-[[5-(trifluoromethyl)furan-2-yl]methyl]piperidine-4-carboxamide](/img/structure/B2710611.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2710612.png)

![5-[2-(4-Methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2710614.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2710616.png)

![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)

![[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone](/img/structure/B2710622.png)